molecular formula C13H13F8NS B3221835 (3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine CAS No. 1208079-90-6

(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine

Cat. No.: B3221835
CAS No.: 1208079-90-6
M. Wt: 367.30 g/mol
InChI Key: ICLKOMTYSVXPQQ-UHFFFAOYSA-N
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Description

(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: is a chemical compound with the molecular formula C13H13F8NS and a molecular weight of 367.301 g/mol . This compound is characterized by its unique structure, which includes a pentafluoroethylsulfanyl group and a trifluoromethylbenzyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-pentafluoroethylsulfanyl-propyl bromide with 3-trifluoromethyl-benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted derivatives at the sulfur or nitrogen atoms.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

  • Biology: The compound may be used in the study of biological systems, particularly those involving sulfur-containing molecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: can be compared with other similar compounds, such as (3-Fluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine and (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine . The uniqueness of this compound lies in its specific fluorination pattern, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • (3-Fluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine

  • (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine

  • (3-Fluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F8NS/c14-11(15,16)10-4-1-3-9(7-10)8-22-5-2-6-23-13(20,21)12(17,18)19/h1,3-4,7,22H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLKOMTYSVXPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCCCSC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F8NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128671
Record name N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-90-6
Record name N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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